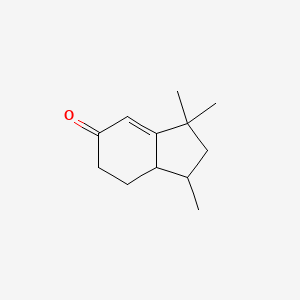
1,3,3-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is a chemical compound with the molecular formula C12H20O It is a derivative of indanone, characterized by its hexahydro structure and three methyl groups attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with a cyclohexane derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including precise control of temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
1,3,3-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: An aromatic hydrocarbon with three methyl groups attached to a benzene ring.
1,3,5-Trimethylhexahydro-1,3,5-triazine: A heterocyclic compound with three methyl groups and a triazine ring.
1,1,2,3,3-Pentamethyl-2,3,6,7-tetrahydro-1H-inden-4-one: A structurally related compound with additional methyl groups.
Uniqueness
1,3,3-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific hexahydro structure and the presence of three methyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62142-62-5 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1,3,3-trimethyl-2,6,7,7a-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C12H18O/c1-8-7-12(2,3)11-6-9(13)4-5-10(8)11/h6,8,10H,4-5,7H2,1-3H3 |
InChI Key |
XQJGOLDHIJKLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC(=O)CCC12)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















